molecular formula C11H10N4O3S B15086190 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL

6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL

Katalognummer: B15086190
Molekulargewicht: 278.29 g/mol
InChI-Schlüssel: YTHVRKQYFGDZNW-WUXMJOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL is a heterocyclic compound that contains a thiadiazine ring This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

The synthesis of 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-nitrobenzaldehyde with 6-methyl-1,3,4-thiadiazine-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the target compound.

Analyse Chemischer Reaktionen

6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The thiadiazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure and reactivity.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL involves its interaction with specific molecular targets in cells. The nitrobenzylidene group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiadiazine ring can also interact with DNA, leading to potential anticancer effects by interfering with DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL include other thiadiazine derivatives and nitrobenzylidene compounds. These compounds share similar chemical structures but may differ in their reactivity and biological activity. For example:

    6-Methyl-2-((4-methylbenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.

    6-Methyl-2-((4-chlorobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL: The presence of a chlorine atom instead of a nitro group can lead to different chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N4O3S

Molekulargewicht

278.29 g/mol

IUPAC-Name

6-methyl-2-[(E)-(4-nitrophenyl)methylideneamino]-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C11H10N4O3S/c1-7-10(16)13-14-11(19-7)12-6-8-2-4-9(5-3-8)15(17)18/h2-7H,1H3,(H,13,16)/b12-6+

InChI-Schlüssel

YTHVRKQYFGDZNW-WUXMJOGZSA-N

Isomerische SMILES

CC1C(=O)NN=C(S1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CC1C(=O)NN=C(S1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.